Losartan Azide - 727718-93-6

Losartan Azide

Catalog Number: EVT-10962378
CAS Number: 727718-93-6
Molecular Formula: C22H22ClN9
Molecular Weight: 447.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Losartan Azide is a chemical compound with the molecular formula C22H22ClN9C_{22}H_{22}ClN_9 and a molecular weight of 447.9 g/mol. It is primarily recognized as an impurity associated with the antihypertensive medication Losartan, which is an angiotensin II receptor antagonist used to treat high blood pressure and protect kidney function in diabetic patients. The presence of azide impurities in pharmaceutical formulations has raised safety concerns, particularly regarding their potential mutagenicity and toxicity.

Source

Losartan Azide is derived from the synthesis of Losartan itself, which involves various chemical reactions including the introduction of azide groups. The compound has been identified in several studies and patents related to the synthesis of Losartan and its derivatives .

Classification

According to the Globally Harmonized System, Losartan Azide is not classified as hazardous. It is categorized as a class 5 impurity under ICH guidelines, indicating that it is considered nonmutagenic based on recent findings .

Synthesis Analysis

Methods

The synthesis of Losartan Azide typically involves the reaction of a cyano-containing intermediate with an azide reagent. For example, one method involves using toluene as a solvent and a catalyst to facilitate the reaction. After the reaction, water is added to separate the layers, allowing for the removal of residual azide ions using triphenylphosphine .

Technical Details

  • Reagents: Cyano-containing intermediate, azide reagent (such as sodium azide), and triphenylphosphine.
  • Conditions: The reaction is conducted in toluene under controlled conditions to ensure high yield and purity.
  • Post-reaction Processing: The reaction mixture is treated with water to separate layers, followed by dilution with n-butanol and treatment with triphenylphosphine to eliminate residual azides.
Molecular Structure Analysis

Structure

Losartan Azide has a complex structure characterized by its biphenyl and imidazole components. The structural formula can be represented as follows:

Losartan Azide C22H22ClN9\text{Losartan Azide }C_{22}H_{22}ClN_9

Data

  • Molecular Weight: 447.9 g/mol
  • Structural Features: Contains chlorine, nitrogen atoms in azide form, and a biphenyl structure.
Chemical Reactions Analysis

Reactions

Losartan Azide can undergo various chemical reactions typical for azides, including reduction or substitution reactions. The primary reaction pathway involves its formation during the synthesis of Losartan, where azide groups are introduced into the molecular structure.

Technical Details

  • Reduction: Azides can be reduced to amines under appropriate conditions.
  • Substitution: The azide group can participate in nucleophilic substitution reactions.
Mechanism of Action

Process

  1. Binding: Losartan binds to angiotensin II receptors.
  2. Inhibition: This binding inhibits the action of angiotensin II, resulting in decreased vascular resistance.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Odor: Characteristic odor noted in safety data sheets .
  • Solubility: Solubility details are not extensively documented but are inferred from related compounds.

Chemical Properties

  • Stability: Generally stable under standard conditions.
  • Flammability: Not flammable .
  • Toxicity: Classified as slightly hazardous for water but not considered harmful when handled properly .
Applications

Losartan Azide primarily serves as a marker for quality control in the production of Losartan medications. Its presence is monitored due to potential health risks associated with azido impurities in pharmaceutical formulations. Research continues into effective methods for quantifying and controlling these impurities to ensure patient safety .

Introduction to Losartan Azide Impurity in Pharmaceutical Context

Definition and Structural Characterization of Losartan Azide

Losartan Azide Impurity (Chemical Name: 5-(4′-((5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1′-biphenyl]-2-yl)-1H-tetrazole) is a process-related contaminant specific to losartan manufacturing. Its chemical structure (C₂₂H₂₂ClN₉; Molecular Weight: 447.93 g/mol; CAS No. 727718-93-6) features three critical regions:

  • A biphenyl-tetrazole moiety identical to losartan’s core pharmacophore.
  • An azidomethyl group (–CH₂N₃) replacing the hydroxymethyl group (–CH₂OH) at the imidazole ring’s 5-position.
  • A chloro-substituted imidazole ring with an n-butyl chain at the 2-position [4] [5].

Table 1: Structural Features of Losartan Azide Impurity

RegionFunctional GroupStructural Role
Tetrazole ring1H-tetrazolePharmacophore backbone
Biphenyl linkerBiphenyl systemConnects tetrazole to imidazole
Imidazole ring4-chloro-2-butylimidazoleHost for azidomethyl mutation
Mutagenic siteAzidomethyl (–CH₂N₃)Genotoxic functional group

This impurity arises from the misuse of azide reagents (e.g., sodium azide, tributyltin azide) during the synthesis of losartan’s tetrazole ring. Incomplete purification allows residual azides to react with intermediate 5-(chloromethyl) losartan, forming the azidomethyl derivative [5] [6]. Analytical characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirms diagnostic fragmentation patterns, including N₂ loss from the azido group (m/z 28) and imidazole ring cleavage [1] [4].

Significance as a Process-Related Impurity in Sartan Manufacturing

Losartan Azide exemplifies a critical synthetic carryover impurity in angiotensin II receptor blockers (ARBs) due to three key factors:

  • Tetrazole Synthesis Chemistry: Over 80% of commercial ARBs (e.g., losartan, valsartan, irbesartan) require azide reagents to construct their tetrazole pharmacophore. Azides react with nitriles under high heat, forming tetrazoles but risking incomplete reagent consumption [2] [6].
  • Reactivity of Chlorinated Precursors: Losartan’s synthesis employs 4-chloro-5-(chloromethyl)imidazole intermediates. Residual azides preferentially attack the chloromethyl group (–CH₂Cl), generating the azidomethyl impurity even at trace levels [5] [6].
  • Persistence in Final Products: Due to structural similarity to losartan, this impurity co-elutes with the active ingredient in conventional chromatography, evading standard quality control methods [9].

Table 2: Risk Profile of Losartan Azide in Manufacturing

Risk FactorImpactControl Challenge
MutagenicityAmes test-positive; DNA-reactive via organic azide groupRequires control at Threshold of Toxicological Concern (TTC) of 1.5 μg/day [5] [6]
Process VariabilityForms in late-stage synthesis under acidic conditionsBatch-specific occurrence (0.1–10 ppm)
Analytical Co-elutionSimilar hydrophobicity to losartanNeeds orthogonal chromatography (e.g., phenyl-hexyl columns) [9]

Regulatory agencies classify it as a "potent mutagen" under ICH M7 guidelines, mandating strict limits of ≤1.5 μg/day intake. This necessitates advanced manufacturing controls, such as:

  • Reaction Optimization: Limiting azide excess and extending reaction times to minimize residuals.
  • In-Process Testing: Ion chromatography (IC) with in situ matrix elimination to detect azides at ≤1.89 ng/mL [2].
  • Purification Enhancements: Crystallization adjustments to exploit solubility differences between losartan and its azide analog [6].

Historical Context of Azide Impurities in Angiotensin II Receptor Blockers (ARBs)

The detection of azide impurities in ARBs represents a recurring drug safety challenge, evolving through three phases:

  • Pre-2018: Pharmacopeial monographs (USP, EP) focused solely on nitrosamine impurities (e.g., NDMA). Azide risks were undetected due to analytical limitations, as conventional HPLC-UV methods could not resolve losartan azide from the API [9].
  • 2021 Breakthrough: The European Directorate for the Quality of Medicines & HealthCare (EDQM) confirmed losartan azide (CAS 727718-93-6) in batches from "a few sources" after a global review. This followed earlier 2018 recalls for nitrosamines, shifting regulatory attention to tetrazole-associated mutagens [5].
  • 2021–2025: Regulatory harmonization emerged:
  • The EDQM mandated CEP (Certification of Suitability) holders implement orthogonal testing (LC-MS/MS, IC-HRMS) by 2022 [5].
  • Australia’s TGA recalled losartan/irbesartan batches with ≥1.5 ppm azidomethyl-biphenyl-tetrazole (AZBT) [6].
  • The U.S. FDA developed validated UHPLC-UV-MS methods using phenyl-hexyl columns, achieving 16 ng/mL sensitivity [9].

Table 3: Timeline of Key Regulatory Actions on Azide Impurities

YearEventImpact
2018Global recalls of ARBs for nitrosamines (e.g., NDMA)Triggered expanded impurity screening beyond nitrosamines [6]
2021EDQM alert on azido impurities in "certain sartan substances"First confirmation of losartan azide; required TTC-based controls [5]
2021TGA recalls of Australian losartan/irbesartan batchesPublic disclosure of AZBT detection; drug shortages [6]
2024HRMS studies comparing 2018 vs. 2022 losartan tabletsConfirmed reduced azide levels post-regulation [1] [8]

Advances in analytical technology drove regulatory responses:

  • 2021: Standard USP monographs failed to resolve azides from APIs, prompting methods like column-switching IC (LOD: 0.57 ng/mL) [2].
  • 2024: Untargeted HRMS screening of 35 losartan products identified losartan azide and its unknown derivatives, proving post-2022 tablets had cleaner profiles [1] [8]. This validated regulatory interventions as effective.

Properties

CAS Number

727718-93-6

Product Name

Losartan Azide

IUPAC Name

5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole

Molecular Formula

C22H22ClN9

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C22H22ClN9/c1-2-3-8-20-26-21(23)19(13-25-29-24)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31)

InChI Key

WSECDZBYSJWHFL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN=[N+]=[N-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.